1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is a fused heterocyclic system, and is substituted with a 4-fluorophenyl group and a 3-nitrobenzyl group. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions
Formation of Pyrazolo[3,4-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of 4-Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidinone core.
Attachment of 3-Nitrobenzyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the nitrobenzyl group is introduced using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amine derivative.
Substitution of Fluorine: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(4-bromophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(4-methylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c19-13-4-6-14(7-5-13)23-17-16(9-21-23)18(25)22(11-20-17)10-12-2-1-3-15(8-12)24(26)27/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTUVYOIFCXLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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